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Executive Summary

Pivotal to the fields of medicinal chemistry and materials science, the study of tautomerism
reveals the chameleon-like nature of molecules, which can exist in multiple, readily
interconvertible structural forms. 2-Hydroxypyrimidine, a foundational heterocyclic compound,
Is a classic exemplar of this phenomenon. In its hydrochloride salt form, the tautomeric
equilibrium is further influenced by protonation, creating a complex interplay of factors that
dictate its physicochemical properties and biological activity. This guide provides a
comprehensive exploration of the lactam-lactim tautomerism of 2-hydroxypyrimidine
hydrochloride, detailing the theoretical underpinnings, rigorous experimental protocols for
characterization, and the profound implications for drug development and scientific research.

The Bedrock of Tautomerism in Pyrimidine Systems
The Essence of Prototropic Tautomerism

Tautomerism describes the dynamic equilibrium between two or more structural isomers that
are easily interconvertible, most commonly through the migration of a proton—a process known
as prototropy.[1] Unlike resonance structures, tautomers are distinct chemical species with
different arrangements of both atoms and electrons, which can be individually identified under
the right conditions. This dynamic state is critical, as the different tautomers of a single
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compound can possess varied molecular geometries, dipole moments, hydrogen bonding
capabilities, and acidities.[1]

The Lactam-Lactim Equilibrium: A Heterocyclic Hallmark

In nitrogen-containing heterocyclic compounds like pyrimidines and pyridines, the most
significant form of tautomerism is the lactam-lactim equilibrium.[2][3]

e The lactim (or enol) form contains a hydroxyl (-OH) group adjacent to a ring nitrogen,
retaining full aromaticity within the heterocyclic ring.

e The lactam (or keto) form is characterized by a carbonyl group (C=0) and an N-H bond
within the ring, which often disrupts the cyclic delocalization to some extent.[1][4]

For the analogous 2-hydroxypyridine, this equilibrium is delicately balanced, with non-polar
solvents favoring the aromatic lactim form and polar solvents stabilizing the more polar lactam
tautomer.[5][6]

The Critical Influence of the Hydrochloride Salt

The subject of this guide, 2-hydroxypyrimidine hydrochloride, introduces an additional layer
of complexity. The presence of hydrochloric acid ensures that the pyrimidine ring is protonated.
This protonation, occurring at one of the basic ring nitrogen atoms, creates a cationic species.
The positive charge's location and its electronic interplay with the tautomerizing system
fundamentally alter the relative stabilities of the lactam and lactim forms compared to their
neutral counterparts. Understanding which nitrogen is protonated and how this charge is
delocalized is key to predicting the dominant tautomeric structure.

The Tautomeric Landscape of Protonated 2-
Hydroxypyrimidine

The equilibrium for 2-hydroxypyrimidine hydrochloride is between the protonated lactim (2-
hydroxy-pyrimidinium) and the protonated lactam (2-oxo-1,2-dihydropyrimidinium) forms.

Caption: The lactam-lactim tautomeric equilibrium in protonated 2-hydroxypyrimidine.

Factors Governing the Equilibrium
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The predominance of one tautomer over the other is not fixed; it is a function of its
environment.

e Solvent Polarity: This is a primary determinant. The lactam tautomer, with its carbonyl group,
is significantly more polar than the lactim form. Consequently, polar solvents (e.g., water,
methanol, DMSO) preferentially solvate and stabilize the lactam tautomer through dipole-
dipole interactions and hydrogen bonding, shifting the equilibrium in its favor.[1][5][6]
Conversely, non-polar solvents (e.g., cyclohexane, chloroform) favor the less polar, aromatic
lactim tautomer.[5]

e pH: In the context of the hydrochloride salt, the system is inherently acidic. At physiological
pH, the protonation state would change, affecting the equilibrium. The pKa values of the ring
nitrogens and the hydroxyl group are critical for predicting the species present in different pH
environments.

o Temperature: Changes in temperature can shift the equilibrium. The thermodynamic
parameters (AH° and AS®) of the tautomerization dictate the direction of the shift.
Spectroscopic analysis at varying temperatures can be used to determine these parameters.

[7]

e Physical State: In the solid state, crystal packing forces often dominate, typically favoring the
tautomer that forms the most stable crystal lattice, which is frequently the more polar lactam
form due to strong intermolecular hydrogen bonding.[5] Therefore, the structure determined
by X-ray crystallography may not represent the major tautomer in solution.

Experimental Elucidation: Protocols and
Interpretation

A multi-faceted analytical approach is required to unambiguously characterize the tautomeric
equilibrium. No single technique provides a complete picture; rather, evidence is gathered and
synthesized from several complementary methods.
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Caption: A workflow for the comprehensive analysis of tautomerism.

Protocol: UV-Vis Spectrophotometry for Equilibrium
Constant (K_T) Determination

Causality: This technique is powerful for quantitative analysis because the distinct electronic
structures of the lactam and lactim tautomers result in different chromophores that absorb light
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at different wavelengths (A_max).[8][9][10] By measuring the absorbance in solvents that favor
one tautomer almost exclusively, one can determine the molar absorptivity of each pure form
and subsequently calculate the equilibrium constant (K_T) in solvents where they coexist.

Methodology:

e Preparation of Stock Solutions: Prepare a concentrated stock solution of 2-
hydroxypyrimidine hydrochloride in a suitable solvent (e.g., methanol).

e Solvent Selection:

o To approximate the spectrum of the pure lactim form, use a non-polar solvent like
cyclohexane or 1,4-dioxane.

o To approximate the spectrum of the pure lactam form, use a highly polar protic solvent like
water or formamide.

e Spectral Acquisition:

o Prepare a series of dilutions from the stock solution in the chosen solvents to a final
concentration range of approximately 10~> to 10~4 M.

o Record the UV-Vis absorption spectrum for each sample from 200-400 nm against a
solvent blank.

o Data Analysis:
o Identify the A_max for the lactam and lactim forms from their respective "pure" spectra.

o For a solvent where both forms are present, the equilibrium constant K_T =
[Lactam]/[Lactim] can be determined using the absorbances at the two characteristic
wavelengths, provided the molar extinction coefficients (¢) of the pure forms are known.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Causality: NMR spectroscopy provides a detailed snapshot of the molecular structure in
solution. The chemical shifts of protons (*H) and carbon atoms (*3C) are exquisitely sensitive to
their local electronic environment, which differs markedly between the lactam and lactim forms.
[11][12]

Methodology:

o Sample Preparation: Dissolve ~5-10 mg of 2-hydroxypyrimidine hydrochloride in 0.6-0.7
mL of a deuterated solvent. It is crucial to use a range of solvents to observe shifts in
equilibrium (e.g., DMSO-ds as a polar aprotic solvent, D20 as a polar protic solvent, and
CDCls if solubility permits for a less polar environment).

o Spectral Acquisition: Acquire *H and 3C{*H} NMR spectra at a standard field strength (e.qg.,
400 or 500 MHz).

e Interpretation:

o 'H NMR: Look for the presence of an exchangeable N-H proton (lactam form), typically a
broad signal, or an O-H proton (lactim form). The chemical shifts of the ring protons will
also differ significantly.

o 18C NMR: The most diagnostic signal is the carbon at the 2-position. In the lactam form,
this carbon is a carbonyl (C=0) and will appear significantly downfield (typically >160
ppm). In the lactim form, it is a C-O carbon and will resonate further upfield.

Table 1: Diagnostic NMR Chemical Shift (8) Ranges for Tautomer Identification

Key **C Signal (C2

Tautomer Form Key *H Signal .
Position)

Broad N-H signal (often >10 Downfield resonance (>160
Lactam

ppm in DMSO-de) ppm)
Lact Sharp O-H signal (variable, Upfield resonance (~150-160

actim
solvent-dependent) ppm)
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Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy

Causality: FTIR spectroscopy detects the vibrational frequencies of chemical bonds. The
presence of a C=0 bond in the lactam form and an O-H bond in the lactim form gives rise to
highly characteristic and easily distinguishable absorption bands.[13][14][15]

Methodology:
e Sample Preparation:

o Solid State: Prepare a KBr pellet or Nujol mull containing a small amount of the solid
sample. This provides information on the tautomeric form present in the crystal.[13][16]

o Solution State: Use a solution cell with appropriate windows (e.g., CaFz) and dissolve the
sample in a solvent with minimal IR interference in the regions of interest (e.g., CCla,
CDCls).

o Spectral Acquisition: Record the spectrum, typically from 4000 to 400 cm~1.
« Interpretation: Analyze the spectrum for key vibrational bands.

Table 2: Characteristic FTIR Absorption Frequencies (cm™1)

Typical Frequency Range

Tautomer Form Key Vibrational Mode
(cm™)
Lactam C=0 stretch (strong, sharp) 1650 - 1710
N-H stretch (moderate, often
3100 - 3400
broad)
) O-H stretch (broad, due to H-
Lactim _ 3200 - 3600
bonding)
C=N ring vibrations 1500 - 1650

The Power of Computational Chemistry
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Causality: When physical experiments are challenging or for deeper mechanistic insight,
computational methods provide an invaluable tool. Quantum mechanical calculations,
particularly Density Functional Theory (DFT), can accurately predict the geometries, relative
energies, and spectroscopic properties of different tautomers.[17][18][19]

Workflow:

o Structure Modeling: Build the 3D structures of both the lactam and lactim tautomers of
protonated 2-hydroxypyrimidine.

o Energy Calculation: Perform geometry optimization and frequency calculations using a
suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5]

e Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model, such as
the Polarizable Continuum Model (PCM).

e Analysis: Compare the calculated relative free energies (AG) of the tautomers. The tautomer
with the lower energy is predicted to be the more stable and thus the more abundant form.
These calculations can be run for the gas phase and for various solvents to predict the
equilibrium shifts.[1][20]

Table 3: lllustrative Computationally Derived Relative Energies (AE)

Lactam Stability (relative

Medium ) Predicted Dominant Form
to Lactim)

Gas Phase +5 to +9 kJ/mol Lactim (less stable)

Water (PCM) -10 to -15 kJ/mol Lactam (more stable)

Note: These are representative
values based on similar
systems like 2-
hydroxypyridine; actual values

require specific calculation.[5]
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Significance in Drug Development and Medicinal
Chemistry

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its
biological function.[21]

o Pharmacodynamics (Receptor Binding): Tautomers are different molecules with distinct
shapes and hydrogen bond donor/acceptor patterns. The lactam form presents an H-bond
donor (N-H) and an acceptor (C=0), while the lactim form presents a donor (O-H) and an
acceptor (ring N). Only the tautomer that is complementary to a drug target's binding site will
exhibit high affinity. A drug designed to bind as one tautomer may be inactive if the other
tautomer predominates under physiological conditions.

e Pharmacokinetics (ADME):

o Solubility: The more polar lactam tautomer generally exhibits higher aqueous solubility,
which is crucial for drug formulation and bioavailability.

o Permeability: The less polar lactim tautomer may more readily cross non-polar biological
membranes, such as the blood-brain barrier.

o Metabolism: The different functional groups of tautomers can be metabolized by different
enzymatic pathways.

Therefore, for any drug candidate containing a 2-hydroxypyrimidine moiety, a thorough
understanding of its tautomeric behavior in aqueous solution at physiological pH is a
prerequisite for successful development.[22][23][24]

Conclusion

The tautomerism of 2-hydroxypyrimidine hydrochloride is a nuanced phenomenon governed
by a delicate balance of aromaticity, polarity, and environmental interactions. The protonated
state adds a crucial dimension, modifying the electronic landscape and influencing the lactam-
lactim equilibrium. A rigorous, multi-pronged analytical strategy, combining UV-Vis, NMR, and
FTIR spectroscopy with computational modeling, is essential for a complete characterization.
For researchers in drug discovery and development, mastering the principles and techniques
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outlined in this guide is not merely an academic exercise but a fundamental requirement for the
rational design of effective and safe therapeutic agents.

References

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of
2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical
Chemistry. [Link]

e Hejazi, A. S., Osman, O. I., Alyoubi, A. O., Aziz, S. G., & Hilal, R. H. (2016). The
Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A
Theoretical and Computational Revisit. International Journal of Molecular Sciences. [Link]

e Galvao, T. L. P, Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V.
(2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of
the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

e Galvao, T. L. P, Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V.
(2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control
of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

e LookChem. (n.d.). 2-Hydroxypyrimidine hydrochloride. LookChem. [Link]

e Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
Slideshare. [Link]

e ResearchGate. (n.d.). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative
Conclusions to Quantitative Analysis.

e Sanchez-Garcia, D., et al. (2007). Two competitive routes in the lactim-lactam
phototautomerization of a hydroxypyridine derivative cation in water: dissociative mechanism
versus water-assisted proton transfer. PubMed. [Link]

o ResearchGate. (n.d.). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine
hydrochloride.

e Bomzon, B., Khunger, Y., & Subramanian, R. (2020).

e Huc, |, et al. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of
aromatic nucleophilic substitution. lvan Huc Research Group. [Link]

e Ely, J. T., et al. (2009). Solvent Effects on the UV—-Vis Absorption Properties and
Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

e Beak, P, et al. (1976). Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1.
Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A
spectroscopic and temperature-jump kinetic study. Journal of the American Chemical
Society. [Link]

e Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of
2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b075023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Repository. [Link]

ChemDad. (n.d.). 2-Hydroxypyrimidine hydrochloride. Chongqging Chemdad Co., Ltd.
[Link]

AIP Publishing. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An
excited state roaming reaction. The Journal of Chemical Physics. [Link]

ResearchGate. (n.d.). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.
Wang, H., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic
X-ray Scattering.

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and
emission...

Peng, C. S., & Tokmakoff, A. (2013). Identification of Lactam-Lactim Tautomers of Aromatic
Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH. [Link]
Sanchez-Garcia, D., et al. (2007). Two Competitive Routes in the Lactim—Lactam
Phototautomerization of a Hydroxypyridine Derivative Cation in Water: Dissociative
Mechanism versus Water-Assisted Proton Transfer. The Journal of Physical Chemistry A.
[Link]

Rafols, C., et al. (1997). A 1H and 13C nuclear magnetic resonance and X-ray diffraction
study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray
molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin
Transactions 2. [Link]

ResearchGate. (n.d.). Reinvestigation of the tautomerism of some substituted 2-
hydroxypyridines.

WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology. [Link]

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A
Comprehensive Review. Applied Science & Biotechnology Journal for Advanced Research.
[Link]

Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]

Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A
Comprehensive Review.

ACS Publications. (n.d.). Structural Isomers and Tautomerism of 2-Hydroxypyridine in the
Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy.
The Journal of Physical Chemistry. [Link]

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]
Stefaniak, L. (1978). 14N and 13C NMR of tautomeric systems of hydroxy-pyridines.
Semantic Scholar. [Link]

ResearchGate. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-
Thiouracil.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b075023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Giuliano, G., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-
Thiouracil. The Journal of Physical Chemistry A. [Link]

Sultan Qaboos University. (n.d.). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone:
Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate
analysis, and DFT calculations. Sultan Qaboos University House of Expertise. [Link]
YouTube. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. YouTube.
[Link]

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. wuxibiology.com [wuxibiology.com]

2. Two competitive routes in the lactim-lactam phototautomerization of a hydroxypyridine
derivative cation in water: dissociative mechanism versus water-assisted proton transfer -
PubMed [pubmed.ncbi.nim.nih.gov]

3. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution
Using 2D IR Spectroscopy - PMC [pmc.ncbi.nim.nih.gov]

4. chemtube3d.com [chemtube3d.com]

5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone
Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

6. 2-Pyridone - Wikipedia [en.wikipedia.org]
7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
8. researchgate.net [researchgate.net]

9. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and
2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H
[pubs.rsc.org]

10. pubs.acs.org [pubs.acs.org]

11. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism
of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b075023?utm_src=pdf-custom-synthesis
https://wuxibiology.com/how-about-tautomers/
https://pubmed.ncbi.nlm.nih.gov/16833311/
https://pubmed.ncbi.nlm.nih.gov/16833311/
https://pubmed.ncbi.nlm.nih.gov/16833311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516185/
https://www.chemtube3d.com/pyridine2-hydroxy-tautomerism/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5133892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5133892/
https://en.wikipedia.org/wiki/2-Pyridone
https://huc.cup.uni-muenchen.de/site/assets/files/1457/1998_1_16.pdf
https://www.researchgate.net/publication/264557598_Absorption_UV-Vis_Spectroscopy_and_Chemometrics_From_Qualitative_Conclusions_to_Quantitative_Analysis
https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra08392h
https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra08392h
https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra08392h
https://pubs.acs.org/doi/10.1021/acs.joc.5b02244
https://pubs.rsc.org/en/content/articlelanding/1990/p2/p29900001215
https://pubs.rsc.org/en/content/articlelanding/1990/p2/p29900001215
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC
Publishing) [pubs.rsc.org]

e 12. squ.elsevierpure.com [squ.elsevierpure.com]

o 13. researchgate.net [researchgate.net]

e 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
» 15, abjar.vandanapublications.com [abjar.vandanapublications.com]
e 16. spectrabase.com [spectrabase.com]

e 17. pubs.acs.org [pubs.acs.org]

e 18. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the
tautomeric equilibrium - PubMed [pubmed.ncbi.nim.nih.gov]

e 19. pubs.acs.org [pubs.acs.org]

o 20. experts.azregents.edu [experts.azregents.edu]

e 21. guidechem.com [guidechem.com]

e 22. 2-Hydroxypyrimidine hydrochloride | lookchem [lookchem.com]

e 23. 2-Hydroxypyrimidine hydrochloride | 38353-09-2 [chemicalbook.com]

e 24. 2-Hydroxypyrimidine hydrochloride Seven Chongqging Chemdad Co. , Ltd
[chemdad.com]

« To cite this document: BenchChem. [Tautomerism of 2-Hydroxypyrimidine hydrochloride].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075023#tautomerism-of-2-hydroxypyrimidine-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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